molecular formula C11H13BrOS B14056907 1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-2-one

1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-2-one

Cat. No.: B14056907
M. Wt: 273.19 g/mol
InChI Key: FUHQDIJBZRYIGB-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure It is characterized by the presence of a bromomethyl group, a methylthio group, and a propan-2-one moiety attached to a phenyl ring

Synthetic Routes and Reaction Conditions:

    Bromination: The synthesis of this compound typically begins with the bromination of a suitable precursor. For instance, 2-(methylthio)acetophenone can be brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Alkylation: The brominated intermediate is then subjected to alkylation with a suitable alkylating agent, such as propan-2-one, under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methylthio group can be converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group in the propan-2-one moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amines, thioethers, ethers.

Scientific Research Applications

1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.

    Biological Studies: It can be used in studies to understand the interactions of bromomethyl and methylthio groups with biological molecules.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-2-one involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can act as an electrophile in substitution reactions, while the methylthio group can participate in oxidation and reduction reactions. The propan-2-one moiety can undergo nucleophilic addition reactions.

Molecular Targets and Pathways:

    Electrophilic Substitution: The bromomethyl group targets nucleophiles.

    Oxidation/Reduction: The methylthio group interacts with oxidizing or reducing agents.

    Nucleophilic Addition: The carbonyl group in the propan-2-one moiety is targeted by nucleophiles.

Comparison with Similar Compounds

    1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one: Similar structure but with the bromomethyl group at a different position.

    1-Bromo-1-(3-(bromomethyl)-2-(methylthio)phenyl)propan-2-one: Contains an additional bromomethyl group.

    1-(2-(Chloromethyl)-6-(methylthio)phenyl)propan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.

Uniqueness: 1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both bromomethyl and methylthio groups provides a versatile platform for various chemical transformations.

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

1-[2-(bromomethyl)-6-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H13BrOS/c1-8(13)6-10-9(7-12)4-3-5-11(10)14-2/h3-5H,6-7H2,1-2H3

InChI Key

FUHQDIJBZRYIGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1SC)CBr

Origin of Product

United States

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